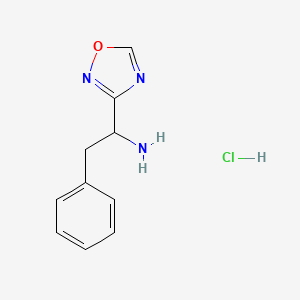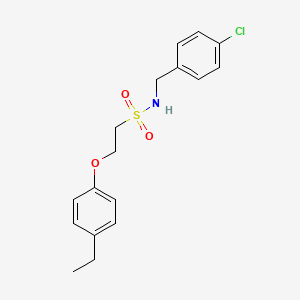![molecular formula C24H25N3O4S2 B2463356 2-((3-(3,4-dimethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(2,5-dimethylphenyl)acetamide CAS No. 877655-72-6](/img/structure/B2463356.png)
2-((3-(3,4-dimethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(2,5-dimethylphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((3-(3,4-dimethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(2,5-dimethylphenyl)acetamide is a useful research compound. Its molecular formula is C24H25N3O4S2 and its molecular weight is 483.6. The purity is usually 95%.
BenchChem offers high-quality 2-((3-(3,4-dimethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(2,5-dimethylphenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((3-(3,4-dimethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(2,5-dimethylphenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Anticancer Properties
This compound exhibits promising anticancer potential due to its interaction with specific cellular targets. Researchers have investigated its effects on cancer cell lines, particularly those resistant to conventional chemotherapy. By inhibiting key enzymes or signaling pathways, it may suppress tumor growth and metastasis. Further studies are needed to elucidate its precise mechanisms and optimize its therapeutic use .
Targeting Biliary Tract Cancer
In a specific context, this compound has been considered for the treatment of biliary tract cancer. Its unique chemical structure may offer advantages in targeting cancer cells within the bile ducts. Clinical trials and preclinical studies are ongoing to evaluate its efficacy and safety in this indication .
Blatter Radical Polymorphism
Interestingly, this compound is related to the family of Blatter radicals. Polymorphism has been observed, resulting in two distinct crystalline forms (2α and 2β). Researchers have characterized these polymorphs using X-ray crystallography and magnetic susceptibility measurements. Understanding the crystal structures and their magnetic properties contributes to fundamental research in materials science .
Boron-Based Ligand
Due to its boron-containing moiety, this compound can serve as a ligand in coordination chemistry. Researchers explore its coordination behavior with transition metals, lanthanides, or other metal ions. The resulting complexes may find applications in catalysis, materials synthesis, or luminescence studies .
Organic Synthesis
The compound’s thienopyrimidine scaffold, combined with its sulfur and acetamide functionalities, makes it valuable for organic synthesis. Researchers have utilized it as a building block for constructing more complex molecules. Its reactivity and stability under various conditions contribute to its versatility in synthetic chemistry .
Pharmacophore Design
By analyzing the compound’s structure, researchers can identify pharmacophoric features critical for binding to specific biological targets. These insights aid in rational drug design. Computational studies and molecular modeling help predict its interactions with proteins, enzymes, or receptors, potentially leading to novel drug candidates .
Mechanism of Action
Target of Action
Similar compounds have been reported to targetfibroblast growth factor receptors (FGFRs) . FGFRs play a crucial role in cell differentiation, growth, and angiogenesis.
Mode of Action
It is known that fgfr inhibitors work by blocking the activity of fgfrs, thereby inhibiting the signaling pathways that lead to cell growth and proliferation .
Biochemical Pathways
Fgfr inhibitors generally affect pathways involved in cell growth and proliferation, such as theRAS/MAPK pathway , the PI3K/AKT pathway , and the PLCγ pathway .
Result of Action
Fgfr inhibitors typically result in the inhibition of cell growth and proliferation, potentially leading to the death of cancer cells .
properties
IUPAC Name |
2-[[3-(3,4-dimethoxyphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(2,5-dimethylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3O4S2/c1-14-5-6-15(2)18(11-14)25-21(28)13-33-24-26-17-9-10-32-22(17)23(29)27(24)16-7-8-19(30-3)20(12-16)31-4/h5-8,11-12H,9-10,13H2,1-4H3,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGGDYYGFPRHCPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)CSC2=NC3=C(C(=O)N2C4=CC(=C(C=C4)OC)OC)SCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((3-(3,4-dimethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(2,5-dimethylphenyl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-cyano-N-[5-(4-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2463277.png)
![2-[6-(Aminomethyl)pyridin-2-yl]isothiazolidine 1,1-dioxide dihydrochloride](/img/structure/B2463278.png)
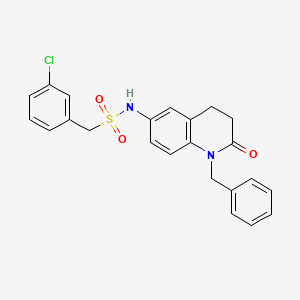
![N,6-dimethyl-2-(3-(phenylsulfonyl)propanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2463285.png)
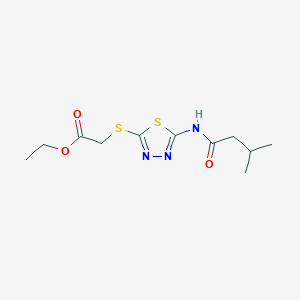
![N-(3-acetamidophenyl)-2-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2463288.png)
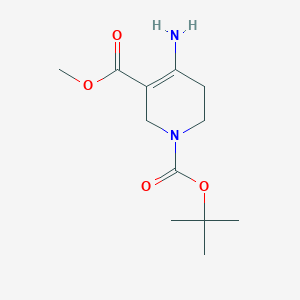

![N-(benzo[d]thiazol-2-yl)-N-(2-(diethylamino)ethyl)-5-nitrofuran-2-carboxamide hydrochloride](/img/structure/B2463293.png)

